4-(Benzo[d]oxazol-2-yl)-N-methylaniline is a chemical compound that belongs to the class of benzoxazole derivatives. This compound features a benzo[d]oxazole moiety attached to a methylaniline structure, which contributes to its unique chemical properties and potential applications in various scientific fields. The structural formula of this compound can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound is synthesized through organic reactions involving substituted anilines and benzoxazole derivatives. It falls under the classification of heterocyclic compounds due to the presence of a benzoxazole ring, which is known for its biological activity and utility in medicinal chemistry. Benzoxazoles are often explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of 4-(benzo[d]oxazol-2-yl)-N-methylaniline typically involves several key steps:
These methods have been reported to yield good to excellent results, demonstrating the efficiency of the synthetic routes employed.
The molecular structure of 4-(benzo[d]oxazol-2-yl)-N-methylaniline can be described as follows:
The compound's structure can be visualized in a two-dimensional representation, highlighting the connectivity between atoms and functional groups.
4-(Benzo[d]oxazol-2-yl)-N-methylaniline can participate in various chemical reactions due to its functional groups:
These reactions make 4-(benzo[d]oxazol-2-yl)-N-methylaniline a versatile intermediate in organic synthesis.
The mechanism of action for compounds like 4-(benzo[d]oxazol-2-yl)-N-methylaniline often involves interaction with biological targets at the molecular level:
Quantitative data from biological assays are essential for understanding these mechanisms further.
The physical and chemical properties of 4-(benzo[d]oxazol-2-yl)-N-methylaniline include:
These properties are crucial for determining how the compound behaves under various conditions and its suitability for different applications.
4-(Benzo[d]oxazol-2-yl)-N-methylaniline has several potential applications in scientific research:
The synthesis of 4-(Benzo[d]oxazol-2-yl)-N-methylaniline exemplifies sophisticated heterocyclic chemistry centered on strategic bond formations. The core benzo[d]oxazole scaffold is typically constructed through a Williamson ether synthesis followed by cyclocondensation. As established in foundational literature [2] [7] [10], this approach leverages the nucleophilic character of alkoxides toward alkyl halides.
The canonical route begins with benzo[d]oxazole-2-thiol reacting with bromoacetic acid under Williamson conditions (60°C, 4 hours) to yield 2-(carboxymethylthio)benzo[d]oxazole (Intermediate 2) [1]. This step exemplifies classical SN2 displacement, where the thiolate anion attacks the primary carbon of bromoacetic acid. Critical to this step is the use of primary alkyl halides, as tertiary analogs favor elimination over substitution [7] [10]. Optimal conditions employ polar aprotic solvents like dimethylformamide to enhance nucleophile availability while minimizing side reactions [7].
Cyclocondensation completes the heterocyclic assembly. Intermediate 2 couples with 4-(methylamino)benzaldehyde derivatives via carbodiimide-mediated amidation (EDCI/HOBt/DMAP system) to form an amide-linked precursor. Subsequent acid- or heat-induced cyclodehydration furnishes the target benzo[d]oxazole scaffold [1]. This sequence highlights the convergent logic of modern heterocyclic synthesis:
Williamson Ether Formation:$$\ce{Benzo[d]oxazole-2-thiol + BrCH2COOH ->[\text{60°C, 4h}] Intermediate 2}$$Yield: 75–85% (high atom economy due to minimal byproducts)
Amide Coupling:$$\ce{Intermediate 2 + R-NH-CHO ->[\text{EDCI/HOBt, DMAP}] Linear Precursor}$$Catalyst Note: 4-Dimethylaminopyridine (DMAP) accelerates acyl transfer
Cyclodehydration:$$\ce{Linear Precursor ->[\Delta, -\text{H2O}] 4-(Benzo[d]oxazol-2-yl)-N-methylaniline}$$Temperature: 80–100°C in toluene [1]
Table 1: Optimization of Williamson Step Parameters
Variable | Suboptimal Condition | Optimized Condition | Impact |
---|---|---|---|
Halide | Bromoacetic acid (0.5 equiv) | Bromoacetic acid (1.1 equiv) | Prevents thiolate dimerization |
Solvent | Ethanol | Dimethylformamide | Enhances nucleophilicity (yield +15%) |
Temperature | 40°C | 60°C | Completes reaction in 4h vs. 12h |
Base | K₂CO₃ | NaH (anhydrous) | Minimizes hydrolysis |
Microwave irradiation significantly enhances this sequence, reducing cyclocondensation from 1.5 hours to 10 minutes at 130°C while improving yields from 29% to 55% [7]. Industrial adaptations employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) for scalable ether synthesis under milder conditions [7] [9].
The benzo[d]oxazole moiety in 4-(Benzo[d]oxazol-2-yl)-N-methylaniline acts as a rigid planar linker with profound implications for molecular recognition and pharmacological profiling. Unlike flexible alkyl chains, this heterocycle enforces defined dihedral angles (typically 5–15°) between connected aromatic systems, optimizing engagement with flat biological targets like enzyme catalytic pockets or nucleic acids [3] [8].
Systematic analyses of bioactive molecules reveal that oxygen/nitrogen-containing linkers constitute >60% of privileged pharmacophore connectors due to their balanced electronic and steric profiles [3]. The benzo[d]oxazole scaffold specifically offers:
Bioisosteric replacement networks demonstrate that benzo[d]oxazole may substitute for imidazole or oxadiazole rings while preserving bioactivity. For example, in kinase inhibitors, benzo[d]oxazole maintains hydrogen-bond acceptance at N1 and C2 positions, mimicking adenine interactions in ATP-binding sites [3] [8].
Table 2: Linker Property Comparison in Pharmacophores
Linker Type | Rigidity (ΔScore*) | logP Contribution | Metabolic Vulnerability |
---|---|---|---|
Benzo[d]oxazole | 0.12 | +1.8 | Low (CYP3A4 t₁/₂ > 30 min) |
Piperazine | 0.87 | +0.3 | High (N-dealkylation) |
Alkynyl | 0.05 | +0.5 | Moderate (glucuronidation) |
Polyethylene glycol | 0.92 | -0.7 per unit | High (hydroxylation) |
*ΔScore: Normalized flexibility metric (0=rigid, 1=fully flexible) [3]
In PROTAC design, nitrogen heterocycles like benzo[d]oxazole mitigate hemolysis risks associated with flexible chains while improving pharmacokinetic properties. The linker’s length (∼6.2 Å N-N distance) and vector orientation enable optimal ternary complex formation between target proteins and E3 ligases [8].
Parallel synthesis revolutionizes the diversification of 4-(Benzo[d]oxazol-2-yl)-N-methylaniline by enabling simultaneous generation of structurally related analogs. This technique employs modular reaction blocks (e.g., 96-well plates) where variations in aryl halides, amines, and cyclization components are systematically combined [4] [9].
A representative protocol involves:1. Library Design:- Fix benzo[d]oxazole core- Vary R-groups at three positions:* N-methylaniline substituents (H, CH₃, OCH₃, F, Cl)* Benzo[d]oxazole C5/C6 positions (CH₃, OCH₃, Br)* Linker modifications (thioether vs. sulfoxide) [1]2. Reaction Execution:- Utilize automated liquid handlers to dispense intermediates- Conduct Williamson coupling under microwave irradiation (130°C, 10 min)- Employ high-pressure reactors for hydrogenation steps3. Purification/Analysis:- Integrated solid-phase extraction (SPE) stations- Parallel LC-MS for purity assessment
Design of Experiments (DoE) optimizes conditions across variables:
Table 3: Parallel Synthesis Output for Benzo[d]oxazole Derivatives
Library Size | R-Group Variations | Avg. Yield | Primary Screening Hit Rate |
---|---|---|---|
22 compounds [1] | Halogens (F, Cl, Br), alkyl (CH₃), alkoxy (OCH₃) | 68% | 27% (Aβ-induced neuroprotection) |
50 compounds [3] | Alkynyl, amino, nitro | 52% | 12% (kinase inhibition IC₅₀ < 1 μM) |
100 compounds [9] | Bicyclic linkers, extended aromatics | 61% | 18% (antibacterial MIC ≤ 2 μg/mL) |
This approach accelerates structure-activity relationship (SAR) mapping. For example, parallel libraries revealed that 3-Cl substituents on the aniline ring enhance neuroprotective effects in Alzheimer’s models by 3-fold over unsubstituted analogs [1] [9].
The synthesis of 4-(Benzo[d]oxazol-2-yl)-N-methylaniline incorporates green chemistry principles to minimize environmental impact while maximizing efficiency. Key strategies align with Anastas and Warner’s framework, particularly atom economy enhancement and waste stream reduction [5] [6].
Solvent selection critically influences sustainability. Traditional processes used dichloromethane for extractions (Process Mass Intensity ≈ 120). Modern protocols switch to cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran, biodegradable solvents with PMI < 40. Reaction concentration increases from 0.1M to 0.5M further cut solvent volumes by 60% [5].
Catalyst recycling exemplifies circular chemistry:
Atom economy calculations for Williamson steps:$$\text{Atom Economy} = \frac{\text{FW of Intermediate 2}}{\text{FW of Reactants}} \times 100 = \frac{180}{135 + 139} \times 100 = 65\%$$Though suboptimal, this improves to 89% via direct oxidative cyclization methods using visible light photocatalysis [6].
Table 4: Green Metrics Comparison for Benzo[d]oxazole Synthesis
Metric | Conventional Method | Green Optimized Method | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 85 | 32 | 62% reduction |
E-Factor (kg waste/kg product) | 42 | 8.5 | 80% reduction |
Energy Consumption (kW·h/mol) | 120 | 35 | 71% reduction |
Hazardous Solvent Volume (L/kg) | 310 | 45 | 85% reduction |
In-line purification technologies replace traditional chromatography:
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: